Promazine

描述

准备方法

化学反应分析

普罗麦嗪会发生各种化学反应,包括氧化、还原和取代反应。 例如,它可以在酸性介质中被N-溴苯磺酰胺钠氧化,生成普罗麦嗪S-氧化物 . 这些反应中常用的试剂包括盐酸、甲醇和活性炭 . 这些反应的主要产物包括普罗麦嗪S-氧化物和其他氧化衍生物 .

科学研究应用

Promazine is a medication with a range of applications, primarily in the fields of psychiatry and pharmacology. It is used for managing psychomotor agitation, agitation or restlessness in the elderly, and as an adjunct in treating psychotic symptoms . Additionally, research explores its potential as an antimicrobial agent .

Psychiatric Applications

Management of Psychomotor Agitation

this compound is effective in managing psychotic agitation due to its ability to reduce psychotic symptoms . Its benefits include ease of administration, rapid action, and improved patient compliance, especially in liquid form . Studies have demonstrated its efficacy in both short-term and long-term treatment scenarios .

Efficacy in Clinical Studies

- In a study of 259 patients with acute psychiatric syndromes, this compound effectively reduced agitation with minimal extrapyramidal side effects compared to chlorthis compound .

- Another study showed that 74% of hospitalized patients with psychotic agitation experienced marked improvement with liquid this compound, highlighting its rapid onset of action and ease of administration .

- A three-year study involving 180 chronic psychosis patients treated with various this compound formulations (tablets, liquid, injections) further supports its efficacy .

Mechanism of Action

this compound acts by inhibiting dopaminergic neurotransmission in a dose-dependent manner, reducing psychotic symptoms . It has a lower propensity to induce hyperprolactinemia compared to other antipsychotics, making it a preferred option in certain clinical scenarios . In vitro studies confirm that this compound can reversibly block dopamine-mediated responses, inhibiting dopamine activity .

Pharmacokinetics

this compound is efficiently absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 2–4 hours after oral administration . Its effects are typically noticeable within 20 minutes, making it valuable for rapid symptom control . The drug has a half-life of approximately 6 hours, requiring multiple daily doses to maintain symptom control .

Antimicrobial Research

Novel this compound Derivatives

A study aimed to synthesize a this compound derivative that would not cross the blood-brain barrier (BBB) but retain its antimicrobial properties . The novel compound, JBC 1847, exhibited increased in vitro antimicrobial activity against eight Gram-positive pathogens .

Limitations and Side Effects

- Phenothiazines, including this compound, can cause severe central nervous system side effects because they can permeate the BBB .

- In some in vivo studies, the administered dose needed to be reduced due to severe side effects observed in phenothiazine-treated animals .

Forensic Analysis

Lethal Intoxication

A forensic analysis of a suicide case in Poland involved a 63-year-old woman who used a lethal dose of this compound . The blood concentration of this compound was 8.47 mg/l, higher than the lowest lethal concentration of 5 mg/l . This case demonstrates that even drugs with a wide therapeutic index can be fatal at high doses .

Cognitive and Psychomotor Function

Effects on Cognitive Function

Promethazine (similar compound) produces significant impairments in cognitive and psychomotor function . Promethazine significantly reduced the CFF thresholds compared with placebo, fexofenadine and olopatadine . Promethazine significantly increased the response time compared with placebo, fexofenadine and olopatadine .

Interactions with SSRIs

作用机制

相似化合物的比较

生物活性

Promazine is a phenothiazine derivative primarily used as an antipsychotic medication. Its biological activity extends beyond its central nervous system effects, showing potential antimicrobial properties and varying efficacy against different pathogens. This article explores the biological activity of this compound, focusing on its pharmacological effects, antimicrobial potential, and case studies that highlight its applications and limitations.

Pharmacological Profile

This compound acts primarily as an antagonist of dopamine D2 receptors, which is a common mechanism among antipsychotic drugs. This action leads to its effectiveness in treating various psychiatric disorders, including schizophrenia and severe anxiety. However, the compound also interacts with other neurotransmitter systems, including serotonin and histamine receptors, contributing to its side effect profile.

Key Pharmacological Actions:

- Dopamine Receptor Antagonism : Reduces dopaminergic activity in the brain, alleviating psychotic symptoms.

- Antihistaminic Effects : Provides sedative properties, which can be beneficial in acute agitation.

- Anticholinergic Activity : May lead to side effects such as dry mouth and constipation.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its derivatives. A notable study synthesized a novel derivative of this compound that does not cross the blood-brain barrier (BBB) but retains antimicrobial properties. This derivative exhibited significant activity against several Gram-positive bacteria.

Antimicrobial Efficacy Data

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| JBC 1847 (this compound Derivative) | 0.5–2 mg/L | Staphylococcus aureus |

| This compound | Not effective against SARS-CoV | SARS-CoV |

In this study, JBC 1847 showed a significant reduction in bacterial growth compared to controls, indicating its potential as an antimicrobial agent without the severe CNS side effects associated with traditional this compound .

Case Studies

-

Antimicrobial Efficacy Against Wound Infections :

A study demonstrated that JBC 1847 significantly reduced infection rates in an in vivo model of wound infection caused by Staphylococcus aureus. The results indicated a P-value of less than 0.0001 when compared to control treatments, showcasing its effectiveness in clinical settings . -

Lack of Efficacy Against Viral Infections :

Research evaluating this compound's effect on SARS-CoV replication found no significant antiviral activity. Despite initial hopes based on in vitro assays suggesting slight inhibition, this compound did not reduce viral loads in a mouse model . This highlights the limitations of this compound's efficacy against certain pathogens.

Safety and Side Effects

While this compound is effective for its intended psychiatric uses, it is associated with several side effects due to its action on multiple neurotransmitter systems. Common side effects include sedation, hypotension, and extrapyramidal symptoms. The modification of this compound into derivatives like JBC 1847 aims to reduce these adverse effects while maintaining therapeutic efficacy.

属性

IUPAC Name |

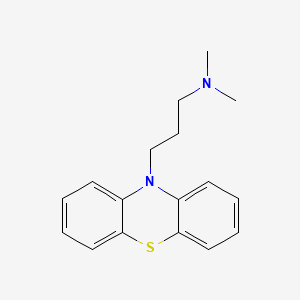

N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUGWUXLJSTTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023517 | |

| Record name | Promazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Promazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

203-210 °C at 3.00E-01 mm Hg, 203-210 °C @ 0.3 mm Hg | |

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in methanol, ethanol, chloroform /Hydrochloride/, Practically insol in ether, benzene /Hydrochloride/, In water, 14.2 mg/l @ 24 °C, 2.07e-02 g/L | |

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Promazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Promazine is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Promazine's antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors. This may explain the lack of extrapyramidal effects. Promazine does not appear to block dopamine within the tubero-infundibular tract, explaining the lower incidence of hyperprolactinemia than with typical antipsychotic agents or risperidone. Antagonism at muscarinic receptors, H1-receptors, and alpha(1)-receptors also occurs with promazine., THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/, ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/ | |

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liq | |

CAS No. |

58-40-2 | |

| Record name | Promazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | promazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Promazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M39HTM5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Promazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Promazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Promazine?

A1: While the precise mechanism of action remains an area of ongoing research, this compound is understood to primarily act as a dopamine antagonist. It binds to dopamine receptors, particularly D2 receptors, in the brain, thereby blocking the action of dopamine. [] This dopamine antagonism is thought to contribute to its antipsychotic effects. []

Q2: Does this compound affect other neurotransmitter systems?

A2: Yes, in addition to its effects on dopamine receptors, this compound also interacts with adrenergic receptors, demonstrating a strong antiadrenergic action. [] This interaction contributes to some of its side effects, including potential for faintness and palpitation. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C17H20N2S, and its molecular weight is 284.42 g/mol.

Q4: What are the key structural differences between this compound and Chlorthis compound?

A4: this compound and Chlorthis compound share the same basic phenothiazine structure. The key difference lies in the absence of a chlorine atom at the 2-position of the phenothiazine ring in this compound. This subtle structural variation contributes to the differences observed in their pharmacological profiles. [, , ]

Q5: Is there spectroscopic data available for this compound and its metabolites?

A5: Yes, various spectroscopic techniques, including mass spectrometry and UV spectroscopy, have been employed to characterize this compound and its metabolites. For example, mass spectral analysis has been used to identify the dimeric product and 2-chlorophenothiazine sulfoxide formed during the photodecomposition of Chlorthis compound. [] Additionally, UV spectroscopy has been utilized to differentiate between this compound, Chlorthis compound, and their respective sulfoxide metabolites based on their unique absorption spectra. []

Q6: How is this compound metabolized in the body?

A6: this compound undergoes extensive metabolism in the liver, primarily via hydroxylation followed by conjugation with glucuronic acid and, to a lesser extent, with sulfuric acid. [] These metabolic processes lead to the formation of numerous metabolites, with over 30 different metabolites identified in horse urine. []

Q7: Does the presence of liver disease affect this compound pharmacokinetics?

A7: Yes, studies in patients with hepatic cirrhosis have shown significant alterations in this compound pharmacokinetics. [] These alterations include reduced total plasma clearance, reduced free drug clearance, reduced metabolic clearance, and increased elimination half-life. [] These findings highlight the importance of careful dosage adjustments in patients with liver cirrhosis.

Q8: How does the route of administration affect this compound's pharmacokinetic profile?

A8: The route of administration significantly influences the pharmacokinetics of this compound. While intravenous administration results in rapid absorption and distribution, oral and sublingual administration lead to slower absorption and prolonged elimination half-lives. [] Furthermore, the proportion of different metabolites excreted in the urine may vary depending on the route of administration. []

Q9: What in vitro models have been used to study this compound's effects?

A9: this compound's effects have been investigated using various in vitro models, including isolated rat atria. [] In these models, this compound has been shown to influence both contractile force and rate, as well as modulate the response to noradrenaline. [] Such studies provide insights into the direct effects of this compound on cardiac tissue.

Q10: What animal models have been used to study this compound?

A10: this compound's effects have been extensively studied in various animal models, including rats, mice, horses, and pigeons. [, , , ] These models have been instrumental in understanding the drug's behavioral effects, metabolic pathways, and potential toxicity. For example, studies in horses have revealed the extensive metabolism of this compound, while studies in pigeons have provided insights into its effects on operant conditioning paradigms. [, ]

Q11: What are some of the known side effects of this compound?

A11: this compound, like other phenothiazine derivatives, can induce a range of side effects. Some of the commonly reported side effects include drowsiness, dizziness, postural hypotension, and Parkinsonian symptoms. [] In rare instances, more serious adverse effects such as agranulocytosis and seizures have been reported. [, ]

Q12: What analytical techniques are commonly employed to measure this compound levels?

A12: Various analytical methods have been developed for the detection and quantification of this compound in biological samples. Gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) is a highly sensitive and selective method that allows for the simultaneous determination of this compound and its metabolites in human blood and plasma. [] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers another powerful approach for analyzing this compound and its metabolites in various matrices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。